2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride
CAS No.: 1172948-44-5
Cat. No.: VC3353052
Molecular Formula: C7H11BrClNS2
Molecular Weight: 288.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172948-44-5 |
|---|---|
| Molecular Formula | C7H11BrClNS2 |
| Molecular Weight | 288.7 g/mol |
| IUPAC Name | 2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H |
| Standard InChI Key | NYYYGMVOCJEWBE-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Br)CSCCN.Cl |
| Canonical SMILES | C1=C(SC(=C1)Br)CSCCN.Cl |
Introduction
Chemical Identity and Properties
Structural Identification
2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride possesses several unique identifiers that facilitate its recognition in chemical databases and research literature. The compound's structure can be described as a brominated thiophene ring connected to an ethanamine group via a methylsulfanyl bridge, with the amine existing as a hydrochloride salt.
Table 1: Structural Identifiers of 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 1172948-44-5 |
| IUPAC Name | 2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine;hydrochloride |
| Molecular Formula | C7H11BrClNS2 |
| Standard InChI | InChI=1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H |
| Standard InChIKey | NYYYGMVOCJEWBE-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Br)CSCCN.Cl |
| PubChem Compound ID | 43810591 |
The table above outlines the key identifiers associated with the hydrochloride salt form of the compound. It is worth noting that the free base form, 2-[(5-Bromothiophen-2-yl)methylsulfanyl]ethanamine, is also documented in chemical databases with its own set of identifiers including PubChem CID 4962235 and molecular formula C7H10BrNS2 .
Physical and Chemical Properties
The physical and chemical properties of 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride are crucial for understanding its behavior in various experimental conditions and potential applications. The available data on these properties is summarized in the table below.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.7 g/mol |
| Physical State | Not specified in available literature |
| Solubility | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Creation Date | The free base form was created in databases on 2005-09-17 |
| Modification Date | The free base form was last modified on 2025-02-22 |
The molecular weight of the hydrochloride salt (288.7 g/mol) is significantly higher than that of the free base form (252.2 g/mol), reflecting the addition of HCl to form the salt . This salt formation typically enhances water solubility compared to the free base, which is often beneficial for pharmaceutical applications and laboratory handling.
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The brominated thiophene ring, which is an electron-rich heterocycle
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The thioether (sulfanyl) linkage, which can act as a weak hydrogen bond acceptor
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The primary amine, which exists as a protonated ammonium group in the hydrochloride salt form
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The bromide substituent, which introduces potential for halogen bonding interactions
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